2-Amino-2-(3-fluoropropyl)propane-1,3-diol
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Overview
Description
2-Amino-2-(3-fluoropropyl)propane-1,3-diol is an organic compound with the molecular formula C6H14FNO2 It is a derivative of 2-amino-1,3-propanediol, where one of the hydrogen atoms in the propyl chain is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoropropyl)propane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-amino-1,3-propanediol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and efficiency, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoropropyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-fluoropropyl)propane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of functional polymers and materials with specific properties, such as biodegradability or enhanced mechanical strength.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoropropyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: The parent compound without the fluorine substitution.
3-Amino-1,2-propanediol: A similar compound with the amino group at a different position.
2-Amino-2-methyl-1,3-propanediol: A derivative with a methyl group instead of a fluorine atom.
Uniqueness
2-Amino-2-(3-fluoropropyl)propane-1,3-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H14FNO2 |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-amino-2-(3-fluoropropyl)propane-1,3-diol |
InChI |
InChI=1S/C6H14FNO2/c7-3-1-2-6(8,4-9)5-10/h9-10H,1-5,8H2 |
InChI Key |
GYJYVRLHPJPGEV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)(CO)N)CF |
Origin of Product |
United States |
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